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Cat. No.: B1665844

Audience: Researchers, scientists, and drug development professionals.

Introduction: Aviglycine hydrochloride (AVG), also known as aminoethoxyvinylglycine
hydrochloride, is a potent inhibitor of ethylene biosynthesis in plants.[1][2] It acts by
competitively inhibiting the enzyme 1-aminocyclopropane-1-carboxylic acid (ACC) synthase, a
key enzyme in the ethylene production pathway that converts S-adenosylmethionine (SAM) to
ACC.[1][2][3] By blocking this step, AVG effectively reduces endogenous ethylene production,
thereby delaying the ripening process in climacteric fruits.[1][2][4] This property makes it a
valuable tool in both agricultural practices to manage harvest and in research settings to study
the complex mechanisms of fruit ripening. The commercial formulation of AVG is well-known as
ReTain®.[1]

These application notes provide a comprehensive overview of the use of aviglycine
hydrochloride in fruit ripening studies, including its mechanism of action, detailed
experimental protocols, and a summary of its quantitative effects on various fruit quality
parameters.

Mechanism of Action

Aviglycine hydrochloride's primary mode of action is the competitive inhibition of ACC
synthase. This enzyme catalyzes a rate-limiting step in the biosynthesis of ethylene, the
primary plant hormone responsible for initiating and coordinating the ripening process in
climacteric fruits. By reducing ethylene levels, AVG delays a cascade of ripening-related
events. It is important to note that AVG does not affect the plant's sensitivity to ethylene.[1]
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Below is a diagram illustrating the ethylene biosynthesis pathway and the point of inhibition by
aviglycine hydrochloride.
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Caption: Ethylene biosynthesis pathway and the inhibitory action of Aviglycine Hydrochloride
(AVG).

Quantitative Effects of Aviglycine Hydrochloride on
Fruit Ripening Parameters

The application of aviglycine hydrochloride has been shown to significantly impact various
physicochemical properties of fruits. The following tables summarize the quantitative data from
several studies on different fruits.

Table 1: Effect of Aviglycine Hydrochloride on Apple
(Malus domestica)
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Experimental Protocols

The following are detailed methodologies for key experiments involving the application of
aviglycine hydrochloride in fruit ripening studies.

Protocol 1: Pre-harvest Foliar Application of Aviglycine
Hydrochloride

This protocol is designed for studying the effects of AVG on ripening when applied to fruit on
the plant.

Materials:
» Aviglycine hydrochloride (e.g., ReTain®)

Distilled water

Surfactant (e.g., Sylgard 309)

Pressurized sprayer

Personal protective equipment (gloves, goggles)
Procedure:
e Solution Preparation:

o Calculate the required amount of AVG based on the desired concentration (e.g., 130 mg/L
for apples).[13]

o Dissolve the AVG powder in a small amount of distilled water and then bring it to the final
volume.

o Add a surfactant according to the manufacturer's recommendation to ensure even
coverage on the fruit surface.

o Application:
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o Apply the solution as a fine mist to the target trees, ensuring thorough coverage of the fruit
and surrounding foliage.[10]

o Applications are typically made 1 to 4 weeks before the anticipated commercial harvest
date.[5][6][9]

o Include a control group of trees sprayed only with water and the surfactant.
o Post-application:

o Monitor environmental conditions, as high temperatures after application may affect
efficacy.[6]

o Harvest fruits at desired intervals for analysis.

Protocol 2: Post-harvest Immersion Treatment with
Aviglycine Hydrochloride

This protocol is suitable for studying the effects of AVG on fruit ripening after harvest.

Materials:

Aviglycine hydrochloride

Distilled water

Treatment containers

Drying racks
Procedure:
¢ Solution Preparation:

o Prepare AVG solutions of desired concentrations (e.g., 500, 1000, 1500 mg/L for
tomatoes).[4]

e Treatment:
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o Immerse the harvested fruit in the AVG solution for a specified duration (e.g., 5 minutes for
tomatoes).[4]

o A control group of fruit should be immersed in distilled water.

e Post-treatment:
o Remove the fruit from the solution and allow them to air dry on racks.

o Store the treated and control fruit under controlled conditions (e.g., 15+ 1 °C and 90% *
1% RH for tomatoes) for the duration of the experiment.[4]

Protocol 3: Measurement of Ethylene Production

This protocol describes the measurement of ethylene evolution from treated and control fruits.
Materials:
o Gas-tight containers with a septum
o Gas chromatograph (GC) equipped with a flame ionization detector (FID)
e Syringe for gas sampling
Procedure:
e Sample Incubation:
o Place a known weight of fruit into a gas-tight container of a known volume.

o Seal the container and incubate at a constant temperature (e.g., 20°C) for a specific
period (e.g., 1-2 hours).[14][15]

e Gas Sampling:

o After incubation, withdraw a headspace gas sample (e.g., 1 mL) from the container using
a gas-tight syringe through the septum.[14]

e GC Analysis:
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o Inject the gas sample into the GC.

o Quantify the ethylene concentration based on the peak area compared to a standard
curve of known ethylene concentrations.

o Calculation:

o Express ethylene production as pL or nL of ethylene per kilogram of fruit per hour
(uL-kg=*-h=1or nL-kg=*-h™1).

Protocol 4: Measurement of Fruit Firmness
This protocol outlines the procedure for assessing fruit firmness.
Materials:
o Penetrometer or texture analyzer with a suitable probe (e.g., Magness-Taylor probe)
Procedure:
e Sample Preparation:
o Select fruit of uniform size and maturity.

o On opposite sides of the equatorial region of each fruit, remove a small section of the skin.

(2]
¢ Measurement:

o Use the penetrometer to measure the force required to penetrate the flesh at the prepared
points.

o Record the firmness value, typically in Newtons (N) or pounds-force (Ibf).

Protocol 5: Measurement of Soluble Solids Content
(SSC)

This protocol describes the determination of SSC, an indicator of sugar content.
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Materials:
o Refractometer (digital or handheld)
 Juice extractor or press
o Cheesecloth or filter paper
Procedure:
e Sample Preparation:
o Extract juice from a wedge of the fruit.
o Filter the juice to remove pulp and seeds.
e Measurement:
o Place a few drops of the juice onto the prism of the refractometer.
o Record the SSC value, typically expressed as °Brix.

Experimental Workflow and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for
an aviglycine hydrochloride study and the logical relationship of its effect on ripening.
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Caption: A typical experimental workflow for studying the effects of Aviglycine Hydrochloride.
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Caption: Logical relationship of Aviglycine Hydrochloride's effect on fruit ripening.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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